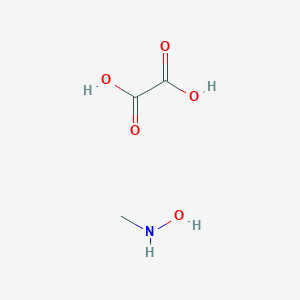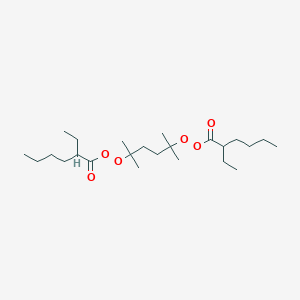
1-Amino-3-buten-2-OL
Übersicht
Beschreibung
1-Amino-3-buten-2-OL is an organic compound with the molecular formula C4H9NO. It is a versatile compound used in various fields of scientific research and industry. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butene chain, making it a valuable intermediate in organic synthesis .
Wirkmechanismus
Target of Action
It’s known that this compound is a useful research chemical .
Mode of Action
Compounds similar to 1-amino-3-buten-2-ol have been used in various chemical reactions, including condensation reactions .
Biochemical Pathways
It’s known that similar compounds have been used in reactions involving low-valent titanium reagents and novel classes of heteroatom-containing dienes for diels-alder reactions .
Pharmacokinetics
It’s known that this compound has a molecular weight of 8712 , which could influence its pharmacokinetic properties.
Result of Action
It’s known that this compound is a useful research chemical , suggesting that it may have significant effects at the molecular and cellular level.
Action Environment
It’s known that similar compounds have been used in reactions involving low-valent titanium reagents and novel classes of heteroatom-containing dienes for diels-alder reactions , suggesting that environmental factors such as temperature and pH could potentially influence its action.
Biochemische Analyse
Biochemical Properties
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes .
Molecular Mechanism
It is known that similar compounds can act as nucleophiles in competition with oxygen, forming oximes in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
Similar unsaturated alcohols have been studied under various conditions, revealing that their consumption can be dominated by unimolecular reactions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models are widely used to develop newer drugs for the treatment of various conditions and to understand the dosage effects of various compounds .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that similar compounds can be involved in various metabolic pathways. For instance, 3-methyl-3-buten-1-ol, a compound similar to this compound, has been produced via a heterologous mevalonate (MVA) pathway in E. coli .
Subcellular Localization
Recent advances in the prediction of protein subcellular localization using deep learning could potentially be applied to predict the subcellular localization of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-buten-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may include steps such as purification and distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-buten-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-buten-2-OL has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-propanol: Similar in structure but with a shorter carbon chain.
2-Amino-3-buten-1-ol: Differing in the position of the amino and hydroxyl groups.
3-Amino-2-butanol: Another isomer with different functional group positioning.
Uniqueness: 1-Amino-3-buten-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Eigenschaften
IUPAC Name |
1-aminobut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSIZZAILVTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283721 | |
| Record name | 1-AMINO-3-BUTEN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-47-1 | |
| Record name | NSC33061 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-AMINO-3-BUTEN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Amino-3-buten-2-ol in antithyroid research?
A: this compound is not inherently an antithyroid compound itself. Its significance lies in its role as a crucial precursor in synthesizing DL-5-vinyloxazolidine-2-thione, commonly known as goitrin [, ]. Goitrin is a naturally occurring compound with known antithyroid properties. Researchers have developed efficient synthetic routes for this compound, which directly facilitates the production of goitrin for further study [, ]. This is particularly important as it enables a controlled and scalable synthesis of goitrin, unlike relying solely on natural sources.
Q2: Can you describe a method for synthesizing this compound?
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B77861.png)



